ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through amide bond formation. The final step involves esterification to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: It has potential as a drug candidate, particularly in the treatment of diseases where its specific functional groups can interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate involves its interaction with molecular targets in biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the context in which the compound is used, such as its role as a drug or a research tool.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound also contains the benzodioxole group but has a different backbone and functional groups.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: Another compound with the benzodioxole moiety, differing in its conjugated system.
Uniqueness
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O7S2/c1-5-37-30(34)27-20(4)26(14-21-6-11-24-25(13-21)39-17-38-24)40-29(27)31-28(33)22-7-9-23(10-8-22)41(35,36)32-15-18(2)12-19(3)16-32/h6-11,13,18-19H,5,12,14-17H2,1-4H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDMTBPOXGUVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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